molecular formula C20H16ClN3S2 B2740287 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole CAS No. 383894-32-4

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2740287
CAS No.: 383894-32-4
M. Wt: 397.94
InChI Key: RFGKBISWJNRSCV-JXMROGBWSA-N
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Description

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of a chlorobenzo[b]thiophene moiety, a cinnamylthio group, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then reacted with appropriate reagents to introduce the cinnamylthio and triazole functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzo[b]thiophene-2-carbonyl chloride
  • (E)-1,2-bis(3-cyanothiophene-2-yl)ethene
  • Benzo[b]thieno[2,3-d]thiophene derivatives

Uniqueness

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S2/c1-24-19(18-17(21)15-11-5-6-12-16(15)26-18)22-23-20(24)25-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKBISWJNRSCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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